molecular formula C9H9IN2O B1417372 4-Amino-2-ethoxy-5-iodobenzonitrile CAS No. 2149003-30-3

4-Amino-2-ethoxy-5-iodobenzonitrile

Cat. No.: B1417372
CAS No.: 2149003-30-3
M. Wt: 288.08 g/mol
InChI Key: ZJUOIUCMFYFADF-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxy-5-iodobenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at position 4, an ethoxy (-OCH₂CH₃) group at position 2, and an iodine atom at position 5 on the aromatic ring.

Properties

IUPAC Name

4-amino-2-ethoxy-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-2-13-9-4-8(12)7(10)3-6(9)5-11/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOIUCMFYFADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethoxy-5-iodobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzonitrile.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where 4-iodobenzonitrile is reacted with an ethoxy reagent under appropriate conditions.

    Amination: The amino group is introduced via an amination reaction, where the ethoxylated intermediate is treated with an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
The compound serves as a crucial building block in organic synthesis. Its unique functional groups enable the formation of complex molecules that are essential in the development of pharmaceuticals and specialty chemicals. For instance, it can participate in substitution reactions where the iodine atom can be replaced with other functional groups to create derivatives with varied biological activities.

2. Medicinal Chemistry:
4-Amino-2-ethoxy-5-iodobenzonitrile shows promise in drug discovery due to its potential biological activities. It has been investigated for its anticancer properties, with studies indicating effectiveness against various cancer cell lines. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression .

3. Biological Studies:
The compound can be utilized as a probe in biochemical studies to explore interaction mechanisms between small molecules and biological targets. Its ability to form hydrogen bonds enhances its utility in studying enzyme-substrate interactions and receptor-ligand dynamics.

Case Studies

Anticancer Activity:
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its effectiveness against several cancer cell lines, suggesting that similar iodinated compounds may reduce tumor growth by modulating prostaglandin E levels.

Antimalarial Activity:
Although not directly tested, related iodinated benzene derivatives have shown significant activity against Trypanosoma brucei rhodesiense. This suggests that this compound could also yield effective antimalarial agents through further structural modifications.

Androgen Receptor Modulation:
Research indicates that modifications in the structure of related compounds can enhance androgen receptor antagonistic activity. The presence of iodine and ethoxy groups has been linked to improved binding affinity in prostate cancer models, indicating potential therapeutic applications in hormone-related cancers.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-5-iodobenzonitrile involves its interaction with molecular targets and pathways. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The table below compares key structural and physicochemical properties of 4-Amino-2-ethoxy-5-iodobenzonitrile with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Functional Groups Key Properties/Data
This compound Not provided C₉H₉IN₂O ~287.9 2-ethoxy, 5-iodo, 4-amino Nitrile, Amino, Ethoxy Electron-withdrawing nitrile; iodine enables halogen bonding
4-Amino-2-ethoxy-5-fluorobenzonitrile 1420800-17-4 C₉H₉FN₂O 180.18 2-ethoxy, 5-fluoro, 4-amino Nitrile, Amino, Ethoxy Fluorine’s electronegativity enhances ring deactivation
Ethyl 4-amino-2-chloro-5-iodobenzoate 1889291-07-9 C₉H₉ClINO₂ 313.54 2-chloro, 5-iodo, 4-amino Ester, Amino, Chloro Ester group increases polarity; chloro acts as a leaving group
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O 198.61 4-chloro, 5-methoxy, 2-amino Nitrile, Amino, Methoxy Methoxy’s resonance donation stabilizes the ring
4-Iodoanisole 696-62-8 C₇H₇IO 234.04 4-iodo, 1-methoxy Methoxy, Iodo mp: 48–51°C; bp: 237°C
Key Observations:

Electronic Effects: The nitrile group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to meta positions. The ethoxy group, however, donates electrons via resonance, partially counteracting this deactivation . In 4-Amino-2-ethoxy-5-fluorobenzonitrile, fluorine’s inductive electron withdrawal further reduces ring reactivity compared to the iodo analog .

Steric and Halogen Effects: Iodine’s large atomic radius (vs. fluorine or chlorine) introduces steric hindrance and enhances polarizability, facilitating halogen-bonding interactions in supramolecular chemistry . The chloro substituent in Ethyl 4-amino-2-chloro-5-iodobenzoate enhances reactivity in nucleophilic substitutions, unlike the ethoxy group in the target compound .

Physical Properties :

  • 4-Iodoanisole (mp: 48–51°C) suggests that iodo-substituted aromatics with electron-donating groups exhibit moderate melting points, a trend likely applicable to the target compound .
  • Molecular weight differences reflect halogen mass: iodine contributes ~127 g/mol vs. fluorine (19 g/mol) or chlorine (35.5 g/mol) .

Biological Activity

4-Amino-2-ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C9_9H9_9IN2_2O and a molecular weight of 288.08 g/mol. This compound features a unique structure characterized by an amino group, an ethoxy group, an iodine atom, and a nitrile group attached to a benzene ring. Its distinctive functional groups suggest potential biological activities, making it a subject of interest in various scientific fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The amino and ethoxy groups can facilitate hydrogen bonding, while the iodine atom may participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in reducing prostaglandin E2_2 (PGE2_2) levels, which are often elevated in cancerous tissues. The reduction in PGE2_2 has been linked to decreased tumor growth and inflammation .

Case Studies

  • Antimalarial Activity : A study investigated the use of iodinated compounds in the synthesis of novel antimalarial agents. Although this compound was not directly tested, related iodinated benzene derivatives displayed significant activity against Trypanosoma brucei rhodesiense, suggesting that similar compounds could yield effective antimalarial agents .
  • Androgen Receptor Modulation : Research on related compounds indicated that modifications in the structure could enhance androgen receptor (AR) antagonistic activity. The presence of iodine and ethoxy groups was found to improve binding affinity and efficacy in degrading AR proteins in prostate cancer models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9_9H9_9IN2_2OPotential anticancer and anti-inflammatory properties
2-Amino-5-iodobenzonitrileC7_7H6_6IN2_2Moderate anticancer activity
4-Amino-2-methoxy-5-iodobenzonitrileC9_9H9_9IN2_2OReduced activity compared to ethoxy variant

The table illustrates that while similar compounds exhibit biological activities, the unique combination of functional groups in this compound may confer enhanced properties.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing commercially available 4-Iodobenzonitrile.
  • Ethoxylation : Introducing the ethoxy group through an ethoxylation reaction.
  • Amination : Adding the amino group via an amination reaction.

These synthetic strategies enable the production of this compound for further biological evaluation.

Research Applications

This compound serves as a building block in organic synthesis and has applications in:

  • Developing biologically active molecules.
  • Investigating biochemical pathways due to its reactivity.

The compound's structural features allow it to be a versatile tool in medicinal chemistry and pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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